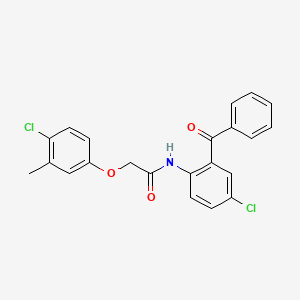

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Description

N-(2-Benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzoyl-substituted chlorophenyl group and a chloro-methylphenoxy side chain. Its molecular structure combines aromatic and heterocyclic moieties, which are common in bioactive compounds targeting neurological and microbial pathways.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2NO3/c1-14-11-17(8-9-19(14)24)28-13-21(26)25-20-10-7-16(23)12-18(20)22(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGRKOXJJNOKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and 4-chloro-3-methylphenol.

Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and etherification, to form an intermediate compound.

Final Coupling: The intermediate is then coupled with acetic anhydride under specific reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts, to maximize yield and purity.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Physical Properties : The absence of melting point data for the target compound contrasts with analogs (e.g., 75–125°C), which may reflect differences in crystallinity or purity.

- Structural Flexibility: Replacement of the benzoyl group with pyridazinone () or triazole () alters bioactivity, emphasizing the role of aromatic substituents in target engagement .

Pharmacological Activity Comparisons

- Anticonvulsant Activity : Derivatives like 5i and 5c () exhibit ED50 values of 0.055–0.259 mmol/kg, comparable to phenytoin. The target compound’s benzoyl and chlorophenyl groups may enhance blood-brain barrier penetration, though experimental validation is needed .

- Antimicrobial Potency: Chloroacetamides with electron-withdrawing groups (e.g., –Cl, –Br) show MICs as low as 13–27 µmol/L against S. aureus and E. coli.

- Receptor Targeting: Pyridazinone derivatives () act as FPR2 agonists, while triazole-containing analogs () may modulate fungal or bacterial pathways. The target compound’s lack of heterocyclic moieties may limit such interactions .

Crystallographic and Computational Insights

- Crystal Packing : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () forms hydrogen-bonded chains, stabilizing its structure. Similar analysis for the target compound could optimize formulation stability .

- Pharmacophore Mapping : Derivatives in align with anticonvulsant pharmacophores, suggesting shared mechanisms with phenytoin. The target compound’s benzoyl group may mimic phenyl interactions in voltage-gated sodium channels .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H17Cl2NO3

- Molecular Weight : 426.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-benzoyl-4-chloroaniline and 4-chloro-3-methylphenol.

- Formation of Intermediate : These starting materials undergo acylation and etherification reactions to form an intermediate.

- Final Coupling : The intermediate is then coupled with acetic anhydride under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of this compound was evaluated against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7).

Table 1: Cytotoxicity Data

The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability compared to standard chemotherapeutics like doxorubicin.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death). Research indicates that it may modulate key signaling pathways associated with cell proliferation and survival.

Case Studies

- Case Study on Liver Carcinoma : A study involving HEPG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity, revealing an IC50 value of 5.6 µM, indicating substantial anticancer potential.

- Breast Cancer Research : In another investigation focusing on MCF7 cells, the compound showed an IC50 value of 7.8 µM. This study emphasized the role of substituents on the phenyl rings in enhancing biological activity, suggesting that electron-donating groups may improve potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions. For example:

Amide coupling : React 2-(4-chloro-3-methylphenoxy)acetic acid with 2-amino-4-chlorobenzophenone using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C.

Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v), followed by acid-base extraction and drying over anhydrous Na₂SO₄ .

- Key considerations : Optimize reaction time and temperature to minimize side products like oxidation derivatives (e.g., carboxylic acids from formyl groups) .

Q. How can NMR and X-ray crystallography be used to confirm the molecular structure of this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to verify proton environments (e.g., acetamide NH at δ ~10 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon assignments (e.g., carbonyl carbons at δ ~165–170 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in toluene). Refine using SHELXL software to resolve bond lengths and angles (e.g., C=O bond ~1.22 Å, dihedral angles between aromatic planes ~10–85°) .

Q. What in vitro assays are suitable for evaluating the antitumor activity of this compound?

- Methodology :

- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Compare IC₅₀ values with structurally similar compounds (e.g., formyl vs. methoxy derivatives) .

- Enzyme inhibition : Test against kinases or receptors (e.g., CCR2/CCR9) via fluorescence polarization or radioligand binding assays .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in aromatic rings) be resolved during structural refinement?

- Methodology :

- Use SHELXL’s PART and SUMP instructions to model disorder. Apply geometric restraints (e.g., SIMU, DELU) to maintain bond geometry. Validate with R₁ and wR₂ residuals (< 0.05 and < 0.15, respectively) .

- Compare with analogous structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify common packing motifs .

Q. What statistical approaches are recommended for optimizing synthetic yield and purity?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary parameters like temperature (25–50°C), solvent polarity (DCM vs. THF), and coupling agent equivalents (1.0–1.5x). Analyze via ANOVA to identify significant factors .

- HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) and correlate with reaction conditions .

Q. How can conflicting biological activity data (e.g., high in vitro potency but low in vivo efficacy) be addressed?

- Methodology :

- Pharmacokinetic studies : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing chloro with fluoro groups) to isolate toxicity vs. efficacy profiles .

Q. What computational strategies validate docking predictions for receptor binding?

- Methodology :

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å). Compare with crystallographic data (e.g., hydrogen bonds between acetamide and receptor residues) .

- Free energy calculations : Use MM-PBSA to estimate ΔG binding. Cross-validate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.